3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
Phosphoramidite useful for synthesising 2'-5' linked oligonucleotides.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Dinucleotide Analogs : The compound has been involved in the synthesis of novel dinucleotide analogs, showing potential for diverse biochemical applications (Valiyev, Abbasov, Liu, & Tsai, 2010).
Photocycloaddition Studies : It has been used in the study of photocycloadditions, contributing to understanding chemical reactions under light exposure (van Wolven, Döpp, & Henkel, 2006).
Diversity-Oriented Synthesis : This compound plays a role in the diversity-oriented synthesis of pyrimidine derivatives with biological activities (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Radiopharmaceutical Research : Its derivatives are synthesized for potential use in PET imaging for diseases like Parkinson's (Wang, Gao, Xu, & Zheng, 2017).
Chemical Synthesis and Methodologies
Synthesis of Carba Analogues : The compound has been used in the synthesis of carba analogues of nucleosides, demonstrating its versatility in organic synthesis (Hřebabecký & Holý, 1999).
Creation of Chiral Building Blocks : It aids in the creation of chiral building blocks for complex molecules, crucial for pharmaceutical development (Morimoto, Chiba, & Achiwa, 1993).
Development of Novel Organic Compounds : The synthesis of novel organic compounds using this chemical showcases its role in advancing organic chemistry (Fall et al., 2021).
Biological and Pharmacological Exploration
Antiprotozoal Activity : Derivatives of this compound have been explored for antiprotozoal activities, indicating potential medicinal applications (Ismail et al., 2003).
Investigation in Neuropharmacology : It has been studied in the context of neuropharmacology, specifically looking at orexin receptor mechanisms (Piccoli et al., 2012).
properties
IUPAC Name |
3-[[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-36-24-35(51-38(36)43-25-29(5)37(45)42-39(43)46)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-36,38H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,38+,53?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQEEMWSGWZLC-SXIXUTRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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